molecular formula C10H19NO4 B174872 Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate CAS No. 13220-24-1

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate

Cat. No.: B174872
CAS No.: 13220-24-1
M. Wt: 217.26 g/mol
InChI Key: FCDBXEUEUDNZPI-UHFFFAOYSA-N
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Description

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H19NO5. It is an ester derivative, often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as sodium ethylate. The reaction typically occurs in an alcohol/benzene medium, yielding the target compound in significant quantities .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites, thereby influencing metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate
  • Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)methylfuran-3-carboxylate

Uniqueness

Ethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate stands out due to its specific ester and amino functionalities, which confer unique reactivity and versatility in chemical synthesis. Its structural properties allow for diverse applications in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-4-14-9(12)6-7-11(3)8-10(13)15-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDBXEUEUDNZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10410474
Record name ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-24-1
Record name N-(2-Ethoxy-2-oxoethyl)-N-methyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13220-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10410474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Alanine, N-(2-ethoxy-2-oxoethyl)-N-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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